molecular formula C6H7F3O3 B2830583 2-(Trifluoromethyl)oxolane-3-carboxylic acid CAS No. 1248551-27-0

2-(Trifluoromethyl)oxolane-3-carboxylic acid

Cat. No.: B2830583
CAS No.: 1248551-27-0
M. Wt: 184.114
InChI Key: GLRQBASJUIOWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)oxolane-3-carboxylic acid (CAS 1248551-27-0) is a high-purity, trifluoromethyl-substituted oxolane derivative supplied for life science and chemical research. This compound features a carboxylic acid functional group on a tetrahydrofuran (oxolane) ring system, making it a valuable chiral building block for medicinal chemistry and drug discovery . The incorporation of the trifluoromethyl (CF3) group is a common strategy in agrochemical and pharmaceutical research to fine-tune the metabolic stability, lipophilicity, and bioavailability of target molecules . With a defined molecular weight of 184.11 g/mol and the formula C6H7F3O3, this compound serves as a versatile intermediate for the synthesis of more complex structures . Its structure, containing multiple heteroatoms and a polar carboxylic acid, is conducive to forming key interactions in biological systems. Researchers can leverage this scaffold to develop novel enzyme inhibitors, probe molecular interactions, or create advanced materials. The compound is presented as an oil and should be stored at room temperature . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(trifluoromethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-3(5(10)11)1-2-12-4/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQBASJUIOWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxolane-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into an oxolane ring followed by carboxylation. One common method involves the reaction of trifluoromethyl ketone with an appropriate oxolane precursor under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of 2-(Trifluoromethyl)oxolane-3-carboxylic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
This compound serves as a crucial building block in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive intermediate for various synthetic pathways. Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where it can facilitate the introduction of functional groups into target molecules.

Biological Research

Potential Biological Activity:
Research has indicated that 2-(trifluoromethyl)oxolane-3-carboxylic acid exhibits potential biological activities. Studies have focused on its interactions with biomolecules, which may lead to significant implications in medicinal chemistry. The compound's mechanism of action often involves modulating enzyme activity and receptor binding through its functional groups .

Antiparasitic Activity:
Notably, derivatives of this compound have shown promising antiparasitic properties. For instance, in vitro studies have demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria, with IC50 values in the nanomolar range.

CompoundStrainIC50 (nM)
7a3D750
7bK130
7gK125

Medicinal Applications

Pharmaceutical Intermediate:
The compound is being explored as a pharmaceutical intermediate due to its unique properties that may enhance drug efficacy and safety profiles. Its structural characteristics allow for modifications that can lead to improved pharmacokinetics and bioavailability of drug candidates .

Agricultural Chemistry

Fungicidal Properties:
Research has also highlighted the compound's potential as a fungicide. The trifluoromethyl group significantly enhances its activity against various plant pathogens, making it valuable in crop protection strategies. For example, studies have shown that derivatives exhibit high activity against diseases like gray mold and barley powdery mildew .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The oxolane ring and carboxylic acid group may interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular properties of 2-(trifluoromethyl)oxolane-3-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-(Trifluoromethyl)oxolane-3-carboxylic acid C₆H₇F₃O₃ ~184 -CF₃ (position 2), -COOH (position 3) Parent compound; high electronegativity
5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid C₇H₉F₃O₃ 198.14 Additional -CH₃ (position 5) Increased lipophilicity
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid C₁₂H₁₂FO₃ ~223 -C₆H₄F (position 2) Aromatic π-π interactions potential
2-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid C₁₄H₁₂FN₂O₃ ~290 Pyrazole ring (position 2) Enhanced steric bulk; possible bioactivity
Key Observations:
  • Substituent Effects: Methyl Group (C₇H₉F₃O₃): The 5-methyl derivative () exhibits higher molecular weight and lipophilicity, which may improve membrane permeability in biological systems. Aromatic Groups (C₁₂H₁₂FO₃): The fluorophenyl substituent introduces aromaticity, enabling interactions with biological targets (e.g., enzymes or receptors) via π-π stacking .

Reactivity and Stability

  • Acid-Base Behavior : The carboxylic acid group (-COOH) is reactive toward bases, forming salts. Strong acids or bases may degrade the oxolane ring, as seen in safety guidelines for analogous compounds like 4-(trifluoromethyl)-3-pyridinecarboxylic acid ().
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability due to strong C-F bonds. However, the oxolane ring’s ether linkage may render it susceptible to oxidative cleavage under harsh conditions .

Biological Activity

2-(Trifluoromethyl)oxolane-3-carboxylic acid is an organic compound characterized by its trifluoromethyl group attached to an oxolane ring, along with a carboxylic acid functional group. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

  • Molecular Formula : C6H7F3O3
  • Molecular Weight : 194.12 g/mol
  • Structural Characteristics : The compound features a five-membered oxolane ring, a carboxylic acid group, and a trifluoromethyl substituent.

The biological activity of 2-(Trifluoromethyl)oxolane-3-carboxylic acid is thought to involve:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially modulating their activity. The presence of the trifluoromethyl group can enhance binding affinity due to increased electron-withdrawing effects.
  • Cellular Processes : It may influence cellular signaling pathways through receptor interactions, although specific targets remain to be fully elucidated .

In Vitro Studies

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For example:

  • Inhibition of Enzymes : Studies have shown that similar trifluoromethylated compounds can inhibit enzymes such as cyclooxygenase (COX), with selectivity for COX-2 over COX-1, suggesting potential anti-inflammatory properties .
  • Cytotoxicity : Preliminary studies indicate that derivatives of 2-(Trifluoromethyl)oxolane-3-carboxylic acid may exhibit cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells .

Case Studies

  • Cyclooxygenase Inhibition : A study focused on the structural analogs of 2-(Trifluoromethyl)oxolane-3-carboxylic acid demonstrated that the presence of the trifluoromethyl group significantly increased the potency of COX inhibitors. The (2S)- and (2R)-enantiomers showed greater selectivity for COX-2, indicating their potential as novel anti-inflammatory agents .
  • Antioxidant Activity : Research has suggested that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis

The biological activity of 2-(Trifluoromethyl)oxolane-3-carboxylic acid can be compared with other similar compounds:

CompoundStructure TypeBiological Activity
2-(Trifluoromethyl)oxirane-3-carboxylic acidOxirane RingModerate enzyme inhibition
2-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acidTetrahydrofuran RingEnhanced lipophilicity and enzyme interaction
2-(Trifluoromethyl)pyrrolidine-3-carboxylic acidPyrrolidine RingPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(Trifluoromethyl)oxolane-3-carboxylic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Begin with a cyclization reaction using oxolane precursors (e.g., tetrahydrofuran derivatives) and trifluoromethylation agents like CF₃Cu or CF₃SiMe₃ under inert conditions (argon/nitrogen atmosphere) .
  • Step 2 : Hydrolyze intermediate esters (e.g., ethyl or tert-butyl esters) to carboxylic acids using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
  • Purity Optimization : Employ preparative HPLC with C18 columns (ACN/water + 0.1% TFA) and confirm purity via LCMS (e.g., m/z 366 [M+H]+ as in analogous syntheses ).

Q. How can the stereochemistry of 2-(Trifluoromethyl)oxolane-3-carboxylic acid be resolved and validated?

  • Methodology :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/ethanol gradients to separate enantiomers .
  • Validation : Single-crystal X-ray diffraction (employing SHELXL for refinement ) and comparative analysis of circular dichroism (CD) spectra with known stereoisomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and oxolane ring protons (δ 3.5–4.5 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution LCMS (e.g., Q-TOF) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving trifluoromethyl groups in oxolane derivatives be probed experimentally?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., in nucleophilic trifluoromethylation) .
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and compare with experimental NMR/IR data .

Q. What strategies address conflicting crystallographic and spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine X-ray diffraction (SHELX refinement ), 2D NMR (COSY, HSQC), and computational geometry optimization (e.g., Merck Molecular Force Field) to resolve discrepancies .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the oxolane ring .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • Methodology :

  • Stress Testing : Incubate the compound at pH 1–10 (HCl/NaOH buffers) and 37°C, monitoring degradation via HPLC .
  • Metabolic Stability : Use liver microsome assays (human/rat) with LCMS quantification of parent compound and metabolites .

Q. What role does the trifluoromethyl group play in modulating the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with -CF₃ replaced by -CH₃, -Cl, or -H and compare bioactivity (e.g., enzyme inhibition assays) .
  • Lipophilicity Studies : Measure logP values (shake-flask method) to correlate trifluoromethyl substitution with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.